molecular formula C9H10BrNO2 B1431101 Methyl 4-amino-3-bromo-2-methylbenzoate CAS No. 1427361-33-8

Methyl 4-amino-3-bromo-2-methylbenzoate

Cat. No.: B1431101
CAS No.: 1427361-33-8
M. Wt: 244.08 g/mol
InChI Key: HAEHULSXXMHFJM-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-bromo-2-methylbenzoate is a substituted benzoate ester characterized by a bromine atom at the 3-position, an amino group at the 4-position, and a methyl group at the 2-position of the aromatic ring. The ester functional group enhances its solubility in organic solvents, while the amino group enables participation in acid-base chemistry, such as protonation under acidic conditions.

Properties

IUPAC Name

methyl 4-amino-3-bromo-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-5-6(9(12)13-2)3-4-7(11)8(5)10/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEHULSXXMHFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Br)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-bromo-2-methylbenzoate typically involves the bromination of methyl 2-methylbenzoate followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) for bromination, concentrated sulfuric acid for nitration, and catalytic hydrogenation or the use of reducing agents like tin(II) chloride for the reduction step .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of automated systems to monitor and adjust reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-bromo-2-methylbenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Nitration: Concentrated sulfuric acid and nitric acid.

    Reduction: Tin(II) chloride or catalytic hydrogenation with palladium on carbon.

    Oxidation: Potassium permanganate or chromium trioxide

Major Products Formed

Scientific Research Applications

Methyl 4-amino-3-bromo-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-bromo-2-methylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Methyl 4-amino-3-bromo-2-methylbenzoate, comparisons are drawn to analogous methyl esters with varying substituents, as exemplified in the provided evidence.

Structural and Functional Group Analysis

  • Methyl Shikimate (): A cyclic ester derived from shikimic acid. Unlike the target compound, methyl shikimate lacks aromaticity and halogen/amino substituents but shares ester functionality. Its cyclic structure reduces conformational flexibility compared to the planar aromatic system of this compound.
  • Sandaracopimaric Acid Methyl Ester (): A diterpene-derived methyl ester with a complex tricyclic framework. While both compounds are esters, the terpene backbone of sandaracopimaric acid methyl ester introduces significant hydrophobicity, contrasting with the polar amino and bromo groups in the target compound.
  • Methyl Palmitate (): A saturated fatty acid methyl ester. Its linear aliphatic chain results in markedly lower melting and boiling points compared to the aromatic, substituted this compound.

Physicochemical Properties

Compound Key Substituents Molecular Weight (g/mol) Solubility Profile
This compound Br, NH₂, CH₃ ~244.08 Soluble in polar aprotic solvents
Methyl Shikimate () Cyclic ester, hydroxyl groups ~198.17 Water-soluble due to hydroxyls
Dehydroabietic Acid Methyl Ester () Diterpene, aromatic rings ~316.47 Lipophilic, insoluble in water
Methyl Palmitate () C16 alkyl chain ~270.45 Soluble in nonpolar solvents

Note: Molecular weights are calculated based on standard atomic masses.

Spectroscopic and Analytical Characteristics

  • NMR Spectroscopy: The bromine atom in this compound would cause distinct deshielding in $ ^1H $ NMR (e.g., aromatic protons near Br) and a characteristic isotopic splitting pattern due to $ ^{79/81} $Br. This contrasts with methyl shikimate, where hydroxyl and cyclic ester groups dominate the NMR spectrum .
  • Chromatography: The amino group may increase retention time in reverse-phase HPLC compared to nonpolar esters like methyl palmitate. Gas chromatography (GC) analysis, as used for resin esters (), would be less suitable for the target compound due to its lower volatility.

Biological Activity

Methyl 4-amino-3-bromo-2-methylbenzoate, also known by its chemical formula C9H10BrNO2, is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • An amino group (-NH2)
  • A bromine atom (Br)
  • A methyl ester functional group (-COOCH3) attached to a benzene ring.

These functional groups contribute to its reactivity and interactions with biological targets.

This compound exhibits biological activity primarily through its interactions with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites on enzymes, while the bromine atom may participate in halogen bonding. Such interactions can modulate enzyme activity, affecting various biochemical pathways.

Biological Activities

Research indicates that this compound has several potential biological activities:

  • Antioxidant Activity :
    • It has been studied for its ability to inhibit glutathione-related enzymes such as glutathione reductase (GR) and glutathione S-transferase (GST), which play critical roles in cellular defense against oxidative stress. In vitro studies demonstrated that certain derivatives exhibited Ki values indicating strong inhibition of these enzymes .
  • Antimicrobial Properties :
    • Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in drug development aimed at treating infections.
  • Anti-inflammatory Effects :
    • The compound has been explored for potential anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions.

In Vitro Studies

A study examined the inhibitory effects of this compound derivatives on GR and GST. The results showed significant inhibition, with some derivatives demonstrating better efficacy than others. For instance:

  • Compound 1 (methyl 4-amino-3-bromo-5-fluorobenzoate) had a Ki value of 0.325±0.012μM0.325\pm 0.012\,\mu M.
  • Compound 5 (methyl 4-amino-2-nitrobenzoate) showed a Ki value of 92.41±22.26μM92.41\pm 22.26\,\mu M .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound revealed that modifications to the bromine and amino groups significantly influence biological activity. Compounds with different substitutions were assessed for their binding affinities to GR and GST, highlighting the importance of specific functional groups in enhancing biological efficacy .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
Methyl 2-amino-4-bromo-3-methylbenzoateDifferent positioning of functional groupsVaries; less studied
Methyl 4-amino-3-bromobenzoateLacks methyl group on benzene ringModerate activity
Methyl 4-amino-2-methylbenzoateLacks bromine atomLimited biological activity

This compound stands out due to its unique combination of functional groups that enhance its reactivity and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-amino-3-bromo-2-methylbenzoate
Reactant of Route 2
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Methyl 4-amino-3-bromo-2-methylbenzoate

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